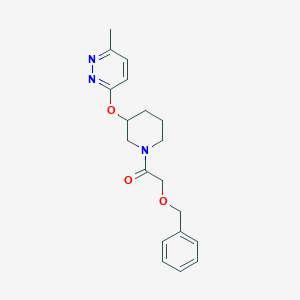

2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

説明

特性

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-15-9-10-18(21-20-15)25-17-8-5-11-22(12-17)19(23)14-24-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZOKSSUNQLUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyridazine Moiety: The pyridazine ring can be introduced via nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the benzyloxy group with the piperidine and pyridazine moieties under suitable conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative.

科学的研究の応用

Pharmaceutical Applications

Case Study 1: Orexin Receptor Antagonists

In a study examining the effects of orexin receptor antagonists, compounds structurally related to 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone were tested for their ability to reduce food intake and promote sleep in animal models. The results indicated a significant reduction in hyperphagia (excessive eating) and improved sleep quality, suggesting therapeutic potential for obesity and insomnia .

Case Study 2: Neuroprotective Properties

Research on hydroxypyridinone-diamine hybrids revealed that similar compounds could effectively trap reactive species associated with oxidative stress in neuronal cells. This study highlights the potential of derivatives of 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone as neuroprotective agents, emphasizing the need for further investigation into their mechanisms of action and efficacy in neurodegenerative models .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Orexin Receptor Antagonism | Targeting orexin receptors to manage sleep and appetite disorders | Treatment for obesity, sleep disorders |

| Neuroprotection | Trapping reactive oxygen and carbonyl species | Potential treatment for neurodegenerative diseases |

| Antibacterial Activity | Similar compounds show efficacy against bacterial strains | Development of new antibacterial therapies |

作用機序

The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a particular enzyme or receptor, it could inhibit or activate its function through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of 2-substituted ethanone derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on synthesis, substituent effects, and functional properties.

Structural Analogues from the Tetrazole-Ethanone Family

describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28). These share the ethanone-piperidine backbone but differ in substituents:

- Core Structure: Both classes feature a piperidine ring and ethanone group.

- Substituents :

- Target Compound : Benzyloxy and 6-methylpyridazinyl-oxy groups.

- Analogues (22–28) : Aryl-tetrazole and piperidine groups.

- Synthesis :

Functional Implications

- Electron-Donating Effects: The benzyloxy group in the target compound may enhance solubility in non-polar solvents compared to the aryl-tetrazole analogues, which have stronger electron-withdrawing tetrazole rings .

Characterization Methods

Both classes rely on IR, NMR, and mass spectrometry for validation.

Research Findings and Limitations

- Synthetic Flexibility : The tetrazole-based analogues demonstrate modular synthesis, but the target compound’s pyridazine-benzyloxy combination may require specialized reagents or catalysts.

- Data Gaps: No biological or crystallographic data for the target compound are available in the provided evidence, limiting direct functional comparisons.

- Hypothetical Advantages : The pyridazine ring’s planar structure and hydrogen-bonding capacity could improve target engagement in drug design compared to tetrazole derivatives.

生物活性

The compound 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone represents a novel structure with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activities, including antimicrobial, antitumor, and immunomodulatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a benzyloxy group, a piperidine moiety, and a pyridazine derivative. The structural formula can be represented as follows:

This structure indicates potential interactions with biological targets due to the presence of multiple functional groups that may facilitate binding to receptors or enzymes.

Antimicrobial Activity

Research has shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a series of piperidine derivatives were evaluated for their antimicrobial activity using the serial dilution method. Some derivatives demonstrated promising antibacterial and antifungal activities against various strains, suggesting that the piperidine framework is conducive to developing new antimicrobial agents .

Antitumor Activity

Pyridazine derivatives have been highlighted for their antitumor properties. In particular, compounds with similar structures have been reported to inhibit cancer cell proliferation effectively. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells. For example, studies on pyrazole derivatives indicated their effectiveness against BRAF(V600E) mutant cancers, showcasing the potential for similar compounds like 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone to exhibit antitumor activity .

Immunomodulatory Effects

Immunomodulation is another area where related compounds have shown activity. Certain benzyl-piperidine derivatives have been identified as potent antagonists of chemokine receptors, which play critical roles in immune response modulation. These findings suggest that 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone may also influence immune pathways through similar mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| 1a | BnO Ph | 1 | Antimicrobial |

| 2a | BnS Ph | 0.5 | Antimicrobial |

| 3a | BnNMe Ph | 1 | Antimicrobial |

These data indicate that modifications in the benzyl and piperidine substituents significantly affect the antimicrobial potency of the compounds .

Case Study 1: Antimicrobial Evaluation

In a study focusing on piperidinyl compounds, several analogs were synthesized and tested against Mycobacterium tuberculosis (Mtb). The results indicated that specific substitutions led to enhanced activity, with some compounds achieving MIC values as low as 0.5 μg/mL against Mtb . This highlights the potential for further exploration of 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone in developing new antimycobacterial agents.

Case Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxic effects of various pyridazine derivatives on cancer cell lines such as MCF-7 and MDA-MB-231. The study found that certain structural modifications led to significant increases in cytotoxicity, suggesting a promising avenue for further development of related compounds .

Q & A

Basic: What are the standard synthetic strategies and characterization methods for synthesizing 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone?

Answer:

Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) are often used to facilitate piperidine-ether bond formation .

- Key steps : Benzyloxy-protected intermediates are coupled with substituted piperidine derivatives under reflux conditions.

- Characterization :

- NMR spectroscopy (1H and 13C) confirms structural integrity, with attention to benzyloxy proton signals (δ ~4.5–5.0 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm) .

- HPLC (e.g., 254 nm detection) assesses purity (>95% peak area) .

- Elemental analysis validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Basic: Which analytical techniques are critical for verifying the purity and stability of this compound in research settings?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (254 nm) to monitor degradation products or impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for storage condition optimization .

Advanced: How can researchers optimize reaction yields for low-yield intermediates in the synthesis pathway?

Answer:

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .

- Catalyst screening : Evaluate bases like K2CO3 or DBU for deprotonation efficiency in etherification steps .

- Temperature control : Lower temperatures (0–5°C) may suppress side reactions during sensitive steps (e.g., benzyloxy group introduction) .

Advanced: How should discrepancies between theoretical and experimental elemental analysis data be addressed?

Answer:

- Re-synthesis and purification : Repeat reactions to rule out incomplete purification. For example, discrepancies in nitrogen content (e.g., 12.38% theoretical vs. 12.60% experimental) may indicate residual solvents .

- Hydration analysis : Use Karl Fischer titration to quantify water content, which can skew hydrogen percentages .

- Alternative methods : Cross-validate with combustion analysis or X-ray crystallography for absolute structure confirmation .

Advanced: What methodological approaches resolve conflicting NMR data for structurally similar derivatives?

Answer:

- Deuterated solvent selection : Use DMSO-d6 or CDCl3 to avoid signal overlap in aromatic/heterocyclic regions .

- 2D NMR techniques : Employ HSQC or HMBC to assign ambiguous proton-carbon correlations, particularly for piperidinyl and pyridazinyl groups .

- Dynamic NMR : Monitor temperature-dependent shifts to identify rotamers or conformational flexibility in the benzyloxy moiety .

Advanced: How can researchers design biological activity studies for this compound, given its structural complexity?

Answer:

- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease assays) due to the compound’s heterocyclic motifs .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyloxy or piperidine groups to identify critical pharmacophores .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins, leveraging the pyridazinyl oxygen’s hydrogen-bonding potential .

Advanced: What strategies mitigate safety risks during large-scale synthesis or handling?

Answer:

- Hazard assessment : Review Safety Data Sheets (SDS) for structurally similar piperidine derivatives to identify flammability or toxicity risks .

- Engineering controls : Use inert-atmosphere gloveboxes for moisture-sensitive steps (e.g., benzyloxy deprotection) .

- Waste management : Neutralize acidic/basic byproducts before disposal to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。